molecular formula C10H18O5S B2473520 5,5-Diethoxypent-3-yn-2-yl methanesulfonate CAS No. 2413875-69-9

5,5-Diethoxypent-3-yn-2-yl methanesulfonate

Cat. No.: B2473520
CAS No.: 2413875-69-9
M. Wt: 250.31
InChI Key: BXBPAKODHMROPP-UHFFFAOYSA-N
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Description

5,5-Diethoxypent-3-yn-2-yl methanesulfonate is an organic compound with the molecular formula C10H18O5S. It is a liquid at room temperature and is primarily used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate typically involves the reaction of 5,5-diethoxypent-3-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxypent-3-yn-2-yl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and a base, the methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous basic conditions, such as with sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of 5,5-diethoxypent-3-yn-2-yl.

    Hydrolysis: The major products are 5,5-diethoxypent-3-yn-2-ol and methanesulfonic acid.

Scientific Research Applications

5,5-Diethoxypent-3-yn-2-yl methanesulfonate is used in various scientific research applications, including:

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: It is used in the development of potential pharmaceutical compounds.

    Material science: It can be used in the preparation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of various nucleophiles at the 2-position of the pent-3-yne moiety. This property is exploited in the synthesis of various derivatives and complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethoxypent-3-yn-2-yl methanesulfonate
  • 5,5-Diethoxypent-3-yn-2-yl tosylate

Uniqueness

5,5-Diethoxypent-3-yn-2-yl methanesulfonate is unique due to its specific combination of the pent-3-yne moiety with the methanesulfonate ester. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5,5-diethoxypent-3-yn-2-yl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-5-13-10(14-6-2)8-7-9(3)15-16(4,11)12/h9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBPAKODHMROPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(C)OS(=O)(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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